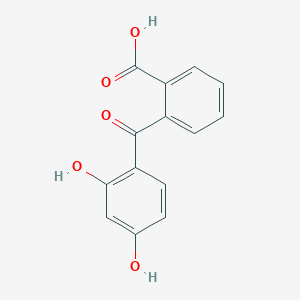

2-(2,4-Dihydroxybenzoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dihydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEFFPFIBREPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279941 | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2513-33-9 | |

| Record name | 2-(2',4'-Dihydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid, a key organic intermediate, holds significant importance in various chemical syntheses, most notably as the foundational precursor to fluorescein and its numerous derivatives.[1] Its structural features, comprising a benzoic acid moiety attached to a dihydroxybenzophenone backbone, make it a versatile scaffold for the development of new therapeutic agents and specialized materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies, tailored for professionals in research and drug development. The compound is also identified as an impurity in certain color additives, such as D&C Yellow No. 7 and No. 8.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2',4'-Dihydroxy-2-benzoylbenzoic Acid, o-β-Resorcyloylbenzoic Acid, Fluorescein impurity C | [2][3] |

| CAS Number | 2513-33-9 | [2][4] |

| Molecular Formula | C14H10O5 | [2][4] |

| Molecular Weight | 258.23 g/mol | [2][4] |

| Melting Point | 202-205°C (decomposes) | [4][5][6] |

| Boiling Point (Predicted) | 555.7 ± 33.0 °C | [4][5] |

| Density (Predicted) | 1.459 ± 0.06 g/cm³ | [4][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [4][5] |

| pKa (Predicted) | 3.26 ± 0.36 | [4][5] |

Synthesis

The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This classic reaction is catalyzed by a Lewis acid, typically aluminum chloride, in a suitable solvent.

Experimental Protocol: Friedel-Crafts Acylation

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

Phthalic anhydride (PA)

-

Resorcinol (R)

-

Aluminum trichloride (AlCl3)

-

Dry nitrobenzene

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Methanol

-

Water

Procedure:

-

To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an argon atmosphere, add aluminum trichloride (1.08 g, 8.1 mmol).

-

Degas the mixture by bubbling argon through it for 30 minutes.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aq) and hexane (30 mL).

-

Continue stirring for 2 hours.

-

Filter the resulting precipitate and wash it with water and hexane.

-

Recrystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.[7]

References

- 1. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 2. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 2513-33-9 [m.chemicalbook.com]

- 5. This compound CAS#: 2513-33-9 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4.1. Synthesis of this compound (1) [bio-protocol.org]

A Comprehensive Technical Guide to 2-(2,4-Dihydroxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(2,4-Dihydroxybenzoyl)benzoic acid, a significant chemical intermediate. The information compiled herein covers its nomenclature, physicochemical properties, synthesis and analytical protocols, and its role in chemical manufacturing, catering to professionals in research and development.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

Synonyms for this compound:

Physicochemical and Analytical Data

Quantitative data pertaining to the physical, chemical, and analytical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2513-33-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |

| Molecular Weight | 258.23 g/mol | [1][2][3] |

| Melting Point | 202-205 °C (dec.) | [6] |

| Boiling Point | 555.7 ± 33.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Flash Point | 304.0 ± 21.9 °C | [6] |

| Vapor Pressure | 3.47E-13 mmHg at 25°C | [6] |

| Refractive Index | 1.678 | [6] |

Table 2: Analytical Parameters for Impurity Determination in Color Additives

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| Br2BBA¹ | UHPLC | 0.01 - 0.03% | - | 90.6 - 99.9% | [7] |

| SBBA² | HPLC | - | - | - | [3] |

¹ 2-(3′,5′-dibromo-2′,4′-dihydroxybenzoyl)benzoic acid, a related impurity. ² 2,3,4,5-tetrachloro-6-(3´,5´-dibromo-2´,4´-dihydroxybenzoyl) benzoic acid, a related impurity.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained scientific personnel in a laboratory setting.

Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from phthalic anhydride and resorcinol.[1]

Materials:

-

Phthalic anhydride (PA)

-

Resorcinol (R)

-

Aluminum trichloride (AlCl₃)

-

Dry nitrobenzene

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Methanol

-

Water

-

Argon (Ar) gas

Procedure:

-

To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL), add aluminum trichloride (1.08 g, 8.1 mmol) under an argon atmosphere.

-

Degas the mixture by bubbling argon through it for 30 minutes.

-

Stir the mixture for 24 hours at room temperature.

-

Decant the reaction mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N aqueous HCl and hexane (30 mL).

-

Continue stirring the resulting mixture for 2 hours.

-

Filter the precipitate and wash sequentially with water and hexane.

-

Crystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.

Expected Yield: Approximately 564 mg (81%).[1]

Characterization Data:

-

¹H-NMR (200 MHz, DMSO-d₆): δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′).[1]

-

¹³C-NMR (50 MHz, DMSO-d₆): δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51.[1]

HPLC Method for Impurity Analysis in Color Additives

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of impurities, including derivatives of this compound, in color additives such as D&C Red Nos. 27 and 28.[3]

Instrumentation:

-

HPLC system with a suitable detector (e.g., Diode Array Detector).

-

Reverse-phase C18 column.

Sample Preparation:

-

Accurately weigh approximately 100 mg of the color additive dye into a 10-mL volumetric flask.

-

Dissolve the sample by the sequential addition of:

-

2 mL of ~3% aqueous ammonia/water (1:4, v/v)

-

3 mL of water

-

5 mL of methanol

-

-

Agitate the mixture after each addition to ensure complete dissolution.

Chromatographic Conditions (General Example):

-

Mobile Phase: A gradient elution using a polar mobile phase (e.g., aqueous buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1 mL/min.

-

Detection: Monitor at a relevant wavelength (e.g., 240 nm) for the analytes of interest.[3]

-

Injection Volume: Standardized volume suitable for the instrument and column.

Note: The specific gradient profile and mobile phase composition should be optimized for the separation of the target analytes.

Role in Chemical Synthesis and as a Regulated Impurity

This compound is a pivotal molecule, primarily recognized for its role as a key intermediate in the synthesis of xanthene dyes, most notably fluorescein and its derivatives.[2][3] Its formation via the Friedel-Crafts acylation of resorcinol with phthalic anhydride is a fundamental step in producing the core structure of these widely used colorants.[2]

Due to its position as a direct precursor, any incomplete reaction during the manufacturing of fluorescein can lead to its presence as an impurity in the final product.[2] Consequently, regulatory bodies specify limits for this compound in certain certified color additives, such as D&C Yellow No. 7 (fluorescein) and D&C Yellow No. 8 (uranine, the sodium salt of fluorescein), to ensure the quality and safety of these products.[2]

The logical relationship of this compound in the context of dye synthesis and regulation is illustrated in the diagram below.

References

Technical Guide: Properties and Applications of 2-(2,4-Dihydroxybenzoyl)benzoic Acid (CAS 2513-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2-(2,4-Dihydroxybenzoyl)benzoic acid (CAS No. 2513-33-9). This compound, a significant intermediate in the synthesis of xanthene dyes, is notably the direct precursor to fluorescein and is also recognized as "Fluorescein Impurity C". Furthermore, it has been identified as an inhibitor of botulinum neurotoxin type E (BoNT/E), suggesting potential applications in therapeutic development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its synthesis and a conceptual inhibitory pathway to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a benzoic acid derivative with the chemical formula C₁₄H₁₀O₅.[1][2] It is also known by several synonyms, including o-β-Resorcyloylbenzoic acid and 2-carboxy-2',4'-dihydroxybenzophenone.[1] The compound typically appears as a light brown to brown or brownish-yellow solid.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |

| Molecular Weight | 258.23 g/mol | [1][2] |

| Melting Point | 202-205°C (decomposes) | [3][4] |

| Boiling Point (Predicted) | 555.7 ± 33.0 °C | [3][5] |

| Density (Predicted) | 1.459 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 3.26 ± 0.36 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |

| Appearance | Light brown to brown solid | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H-NMR (200 MHz, DMSO-d₆) δ (ppm) | 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′) | [4] |

| ¹³C-NMR (50 MHz, DMSO-d₆) δ (ppm) | 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51 | [4] |

| UV-Vis Absorption Maxima (for 2,4-dihydroxybenzoic acid) | 208 nm, 258 nm, 296 nm (in acidic mobile phase) | [6] |

Note: UV-Vis data is for the related compound 2,4-dihydroxybenzoic acid and is provided for reference.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The primary method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This classic reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a suitable solvent.[1]

Experimental Protocol:

Materials:

-

Phthalic anhydride (PA)

-

Resorcinol (R)

-

Aluminum trichloride (AlCl₃)

-

Dry nitrobenzene

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Methanol

-

Water

-

Argon gas

Procedure:

-

To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an argon atmosphere, add aluminum trichloride (1.08 g, 8.1 mmol).[4]

-

Degas the mixture by bubbling argon through it for 30 minutes.[4]

-

Stir the reaction mixture for 24 hours.[4]

-

Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N aqueous HCl and hexane (30 mL).[4]

-

Continue stirring the resulting mixture for 2 hours.[4]

-

Filter the precipitate and wash it sequentially with water and hexane.[4]

Purification:

-

The resulting impure product can be purified by crystallization from a methanol/water mixture to yield the final product as an off-white powder.[4]

References

- 1. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 2513-33-9 [m.chemicalbook.com]

- 4. 4.1. Synthesis of this compound (1) [bio-protocol.org]

- 5. echemi.com [echemi.com]

- 6. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

Physical and chemical characteristics of 2-(2,4-Dihydroxybenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid, a notable aromatic organic compound, holds significance in various scientific domains, primarily as a key intermediate in the synthesis of fluorescein and its derivatives.[1] Its structural features, comprising a benzoic acid moiety attached to a dihydroxybenzophenone backbone, give rise to its unique chemical and biological properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 2513-33-9[2] |

| Synonyms | 2',4'-Dihydroxy-2-benzoylbenzoic Acid, o-β-Resorcyloylbenzoic Acid, Fluorescein impurity C[3] |

| Molecular Formula | C₁₄H₁₀O₅[2][3] |

| Molecular Weight | 258.23 g/mol [2][3] |

Physicochemical Properties

| Property | Value |

| Melting Point | 202-205 °C (decomposes)[4] |

| Boiling Point | 555.7 ± 33.0 °C (Predicted)[4] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating)[4] |

| pKa | 3.26 ± 0.36 (Predicted)[4] |

| Appearance | Light brown to brown solid[4] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (200 MHz, DMSO-d₆) δ (ppm): 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′).[5]

-

¹³C-NMR (50 MHz, DMSO-d₆) δ (ppm): 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry data confirms the elemental composition of the molecule.

-

ES-HRMS (m/z): [M-H]⁻ calculated for C₁₄H₉O₅: 257.0450, found 257.0450 (Note: The provided literature value of 293.03 for a difluoro-derivative has been corrected to reflect the parent compound).

UV-Visible and Infrared Spectroscopy

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from phthalic anhydride and resorcinol.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

To a solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) in dry nitrobenzene (6 mL) under an argon atmosphere, add aluminum trichloride (1.08 g, 8.1 mmol).[5]

-

Degas the mixture by bubbling argon through it for 30 minutes.[5]

-

Stir the reaction mixture for 24 hours at room temperature.[5]

-

Decant the mixture into a vigorously stirred 1:1 biphasic solution of 0.5 N HCl (aqueous) and hexane (30 mL).[5]

-

Continue stirring for 2 hours.[5]

-

Filter the resulting precipitate and wash it with water and hexane.[5]

-

Purify the crude product by recrystallization from a methanol/water mixture to yield the final product as an off-white powder.[5]

Purification by Recrystallization

A general procedure for the recrystallization of benzoic acid and its derivatives can be adapted for the purification of the title compound. The choice of solvent is critical and should be determined empirically, though a methanol/water system is reported to be effective.[5]

Caption: General workflow for the purification by recrystallization.

Methodology:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol/water mixture).

-

If the solution is colored, activated charcoal can be added, and the solution hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further, cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a moderate temperature.

Analysis by High-Performance Liquid Chromatography (HPLC)

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Inhibition of Botulinum Neurotoxin Type E (BoNT/E)

This compound has been identified as an inhibitor of botulinum neurotoxin type E (BoNT/E), one of the most potent toxins known.[6] BoNTs exert their neurotoxic effects by cleaving SNARE proteins, which are essential for the release of acetylcholine at the neuromuscular junction, leading to flaccid paralysis. The precise mechanism by which this compound inhibits BoNT/E has not been fully elucidated in the available literature. Further research is required to determine if it acts as a competitive or non-competitive inhibitor of the toxin's light chain metalloprotease activity, or if it interferes with the toxin's binding to its receptor on the neuronal surface.

Caption: Postulated inhibition of BoNT/E by this compound.

Involvement in Cellular Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the effects of this compound on cellular signaling pathways. Given its structural similarity to other phenolic compounds, it could potentially exhibit antioxidant and anti-inflammatory properties through modulation of pathways such as NF-κB or MAP kinase. However, dedicated research is necessary to confirm such activities and elucidate the underlying mechanisms.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. As a phenolic compound, it may be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light. The carboxylic acid group can undergo typical reactions such as esterification. Stability studies under various conditions (pH, temperature, light) would be beneficial to establish its shelf-life and appropriate storage conditions. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.[4]

Conclusion

This compound is a compound with established utility in synthetic chemistry and potential applications in the biomedical field as a neurotoxin inhibitor. This guide has provided a detailed summary of its known physical and chemical properties, along with experimental protocols for its synthesis and purification. While some data, particularly regarding its biological mechanism of action and interaction with signaling pathways, remain to be fully explored, the information presented herein serves as a valuable resource for scientists and researchers working with this compound. Further investigation into its pharmacological profile is warranted to fully realize its therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 3. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 4. echemi.com [echemi.com]

- 5. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 2-(2,4-Dihydroxybenzoyl)benzoic Acid

This technical guide provides a comprehensive overview of 2-(2,4-Dihydroxybenzoyl)benzoic acid, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical properties, detailed synthesis protocols, and analytical methodologies.

Core Chemical and Physical Data

This compound, also known by synonyms such as o-β-Resorcyloylbenzoic acid and Fluorescein impurity C, is a key compound in various synthetic processes.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₅ | [1][3][4][5] |

| Molecular Weight | 258.23 g/mol | [1][3][4][5] |

| CAS Number | 2513-33-9 | [1][4][5] |

| IUPAC Name | This compound | [2][3] |

| Physical Appearance | Off-white powder | [1] |

| Melting Point | 202-205°C (decomposes) | [6] |

Synthesis Protocols

The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. An alternative method utilizing the Kolbe-Schmitt reaction has also been described.

Friedel-Crafts Acylation Method

This is a classical and widely used method for the synthesis of this compound.[3]

Experimental Protocol:

-

Reactant Preparation: A solution of phthalic anhydride (400 mg, 2.7 mmol) and resorcinol (273 mg, 2.7 mmol) is prepared in dry nitrobenzene (6 mL) under an argon atmosphere.[1]

-

Catalyst Addition: Aluminum trichloride (1.08 g, 8.1 mmol) is added to the solution.[1]

-

Degassing: The reaction mixture is degassed by bubbling argon through it for 30 minutes.[1]

-

Reaction: The mixture is stirred for 24 hours at room temperature.[1]

-

Work-up: The reaction mixture is decanted into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aqueous) and hexane (30 mL). This mixture is stirred for 2 hours.[1]

-

Isolation: The resulting precipitate is filtered and washed with water and hexane.[1]

-

Purification: The impure product is crystallized from a methanol/water mixture to yield this compound as an off-white powder (564 mg, 81% yield).[1]

Kolbe-Schmitt Reaction Method

This method offers an alternative route for the synthesis of dihydroxybenzoic acids.

Experimental Protocol:

-

Reactant Mixing: In a 100 mL round-bottom flask, add 5.9 g of resorcinol and sodium bicarbonate.[7]

-

Water Addition: Add 60 mL of distilled water and mix thoroughly.[7]

-

Heating: Place the flask in an oil bath and heat at 95-100°C for 2 hours with continuous stirring.[7]

-

Temperature Elevation: Increase the temperature to 130°C and reflux for an additional 15 minutes to ensure complete carboxylation.[7]

-

Cooling and Transfer: Allow the flask to cool to room temperature and transfer the contents to a 500 mL beaker.[7]

-

Acidification: Slowly add 29 mL of 37% hydrochloric acid to the mixture to protonate the product, causing it to precipitate.[7]

-

Crystallization: Allow the beaker to stand overnight for complete crystallization.[7]

-

Isolation and Purification: Filter the crude product and recrystallize it from a minimum amount of hot water.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis and impurity profiling of this compound.

HPLC Method:

-

Technique: Reverse-phase HPLC with UV detection is a validated method for quantitative analysis.[3]

-

Stationary Phase: A C8 column is commonly used.[3]

-

Mobile Phase: A gradient elution with a mixture of methanol and water containing 0.1% trifluoroacetic acid is effective for separating the target compound from related impurities like resorcinol and phthalic acid.[3]

-

Detection: UV detection allows for sensitive quantification, with detection limits typically below 0.01% w/w.[3] Mixed-mode chromatography combining reversed-phase, anion-exchange, and cation-exchange can also be employed for the separation of dihydroxybenzoic acid isomers.[8]

Key Chemical Pathways and Relationships

The following diagrams illustrate the synthesis of this compound and its role as a key intermediate.

References

- 1. 4.1. Synthesis of this compound (1) [bio-protocol.org]

- 2. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 4. 4.2. Synthesis of 2-(3,5-difluoro-2,4-dihydroxybenzoyl)benzoic Acid (2) [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 2513-33-9 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. helixchrom.com [helixchrom.com]

Spectroscopic and Analytical Profile of 2-(2,4-Dihydroxybenzoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for 2-(2,4-dihydroxybenzoyl)benzoic acid. This compound serves as a key intermediate in various chemical syntheses, and a thorough understanding of its properties is crucial for its application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.22 | bs | 1H | COOH |

| 12.25 | s | 1H | OH |

| 10.75 | s | 1H | OH |

| 8.04–7.96 | m | 1H | H-6 |

| 7.75–7.59 | m | 2H | H-4, H-5 |

| 7.42 | dd, J = 7.1, 1.4 Hz | 1H | H-3 |

| 6.92 | d, J = 8.6 Hz | 1H | H-6′ |

| 6.35–6.25 | m | 2H | H-3′, H-5′ |

Solvent: DMSO-d₆, Spectrometer Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.54 | C=O (ketone) |

| 166.76 | C=O (acid) |

| 164.93 | C-2' or C-4' |

| 164.17 | C-2' or C-4' |

| 140.08 | C-1 |

| 134.84 | C-6' |

| 132.43 | C-4 |

| 130.07 | C-5 |

| 129.81 | C-6 |

| 129.42 | C-2 |

| 127.52 | C-3 |

| 113.33 | C-1' |

| 108.34 | C-5' |

| 102.51 | C-3' |

Solvent: DMSO-d₆, Spectrometer Frequency: 50 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 258 | [M]⁺ (Molecular Ion) |

| 241 | [M-OH]⁺ |

| 213 | [M-COOH]⁺ |

| 135 | [C₇H₃O₃]⁺ |

| 121 | [C₇H₅O₂]⁺ |

Infrared (IR) Spectroscopy

Table 4: Reference IR Data for 2,4-Dihydroxybenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) |

| ~3200 | O-H stretch (phenol) |

| ~1650 | C=O stretch (carboxylic acid) |

| ~1600, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (acid/phenol) |

It is expected that this compound will exhibit an additional C=O stretching frequency for the benzoyl ketone.

UV-Visible (UV-Vis) Spectroscopy

Similar to the IR data, a specific experimental UV-Vis spectrum for this compound is not widely published. However, the UV-Vis absorption maxima for the related 2,4-dihydroxybenzoic acid in an acidic mobile phase have been reported.

Table 5: Reference UV-Vis Absorption Maxima for 2,4-Dihydroxybenzoic Acid

| Wavelength (λmax) |

| 208 nm |

| 258 nm |

| 296 nm |

The extended conjugation in this compound due to the benzoyl group may lead to a bathochromic (red) shift in the absorption maxima compared to 2,4-dihydroxybenzoic acid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Methanol

-

Water

-

Argon gas

Procedure:

-

To a solution of phthalic anhydride (1.0 eq) and resorcinol (1.0 eq) in dry nitrobenzene, add anhydrous aluminum chloride (3.0 eq) under an argon atmosphere.

-

Degas the mixture by bubbling argon through it for 30 minutes.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N aqueous HCl and hexane.

-

Continue stirring for 2 hours.

-

Filter the resulting precipitate and wash it with water and hexane.

-

Recrystallize the crude product from a methanol/water mixture to yield this compound as an off-white powder.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a validated method for the quantification and purity assessment of this compound.[1]

Instrumentation:

-

HPLC system with a UV detector

-

C8 reverse-phase column

Mobile Phase:

-

A gradient of methanol and water containing 0.1% trifluoroacetic acid.

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution by dissolving the test substance in a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution at a suitable UV wavelength.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Analytical Workflow

This diagram outlines a typical workflow for the analysis of this compound using HPLC.

Caption: Analytical workflow for this compound via HPLC.

References

The Lynchpin of Luminescence: A Technical Guide to the Core Intermediate in Fluorescein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the pivotal role of the key intermediate in the synthesis of fluorescein, a cornerstone of fluorescent probe technology. Fluorescein's unparalleled brilliance and utility in biological and medicinal applications are born from a classic organic transformation: the acid-catalyzed condensation of resorcinol and phthalic anhydride. Central to this process is the formation of a transient, yet crucial, benzophenone derivative that dictates the ultimate yield and purity of the final product. This document provides a comprehensive overview of this key intermediate, detailed experimental protocols for fluorescein synthesis, comparative quantitative data, and visual representations of the synthetic pathway and experimental workflows.

The Core Intermediate: 2-(2,4-Dihydroxybenzoyl)benzoic Acid

The synthesis of fluorescein proceeds through a two-step Friedel-Crafts reaction mechanism. The initial and rate-determining step is the acylation of one equivalent of resorcinol with one equivalent of phthalic anhydride to form the key intermediate: This compound .[1][2] This substituted benzophenone is the foundational scaffold upon which the xanthene core of fluorescein is constructed.

While this intermediate is critical to the reaction, it is typically a transient species that is not isolated in standard fluorescein synthesis protocols. The reaction conditions are generally optimized for a one-pot synthesis, where the formation of this compound is immediately followed by a second Friedel-Crafts alkylation with a second equivalent of resorcinol, leading to cyclization and dehydration to yield the final fluorescein molecule.

Although detailed protocols for its isolation from the reaction mixture are not prevalent in the literature, this compound is commercially available as a chemical reagent and is recognized as a potential impurity in fluorescein preparations.[2][3]

Physicochemical Properties and Characterization Data

Below is a summary of the available data for the this compound intermediate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₅ | [2][4] |

| Molecular Weight | 258.23 g/mol | [2][4] |

| CAS Number | 2513-33-9 | [1][4] |

| Appearance | Not specified in detail, but likely a solid | |

| Melting Point | 202-205 °C (decomposes) | [4] |

| Boiling Point | 555.7 ± 33.0 °C at 760 mmHg | [4] |

| Flash Point | 304.0 ± 21.9 °C | [4] |

| Storage Conditions | Refrigerator, under inert atmosphere | [4] |

Spectroscopic Data:

Comparative Analysis of Fluorescein Synthesis Methods

The synthesis of fluorescein from resorcinol and phthalic anhydride is primarily achieved through two well-established methods, differing in the choice of acid catalyst. The selection of the catalyst has a significant impact on reaction conditions, yield, and purity of the final product.

| Precursors | Catalyst | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) | Purity/Notes |

| Resorcinol + Phthalic Anhydride | Zinc Chloride (ZnCl₂) | 180-200 | ~30 minutes | ~30 - 95 | The traditional method. High temperatures can lead to the sublimation of starting materials and the formation of byproducts. A modified Zn₀.₉₅₀Ti₀.₀₅₀O catalyst has reported yields up to 95%.[6] |

| Resorcinol + Phthalic Anhydride | Sulfuric Acid (H₂SO₄) | 180-200 | ~30 minutes | Variable | A common laboratory method. Yields can be moderate; one student experiment reported 36%. Concentrated acid requires careful handling.[6][7] |

| Resorcinol + Phthalic Anhydride | Methanesulfonic Acid (CH₃SO₃H) | 80-85 | 12-48 hours | 60 - 92 | Milder reaction conditions compared to the traditional method, with potentially higher yields and purity.[8] |

| Resorcinol + Phthalic Anhydride | Niobium Pentachloride (NbCl₅) | Not specified in detail | Short reaction times | High | An alternative Lewis acid catalyst with good reaction times and competitive yields.[9] |

| Resorcinol + Phthalic Anhydride | Microwave-assisted (no solvent, with ZnCl₂) | 90 | 10 minutes | High | A green chemistry approach that significantly reduces reaction time and the use of solvents.[10] |

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of fluorescein.

Method 1: Traditional Synthesis using Zinc Chloride

This protocol is based on the original method developed by Adolf von Baeyer.

Materials:

-

Resorcinol (2 equivalents)

-

Phthalic anhydride (1 equivalent)

-

Anhydrous Zinc Chloride (catalytic amount)

Procedure:

-

Thoroughly grind resorcinol and phthalic anhydride into a fine powder.

-

Combine the powdered reactants and anhydrous zinc chloride in a suitable reaction vessel.

-

Heat the mixture in an oil bath to 180-200°C with stirring.

-

The reaction mixture will become a thick, dark-colored paste. Maintain the temperature for approximately 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the fluorescein.

-

Collect the precipitated fluorescein by vacuum filtration and wash thoroughly with water.

-

Dry the purified fluorescein in an oven.

Method 2: Milder Synthesis using Methanesulfonic Acid

This method offers a higher yield under milder conditions.[8]

Materials:

-

Resorcinol (2 equivalents)

-

Phthalic anhydride (1 equivalent)

-

Methanesulfonic acid

Procedure:

-

Dissolve resorcinol and phthalic anhydride in methanesulfonic acid in a round-bottom flask equipped with a condenser.

-

Heat the mixture to 80-85°C under a nitrogen atmosphere.

-

Maintain the temperature and stir the reaction mixture for 12-48 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the fluorescein.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with water.

-

Dry the fluorescein product.

Purification by Recrystallization

Recrystallization is a common method for purifying crude fluorescein.[11][12]

Procedure:

-

Choose a suitable solvent or solvent pair. A common choice is a mixture of ethanol and water.

-

Dissolve the crude fluorescein in a minimum amount of the hot solvent.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.

-

Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly and undisturbed to room temperature, then in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to obtain pure fluorescein.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of fluorescein and identifying any impurities, including the this compound intermediate.[13][14][15]

Instrumentation:

-

HPLC system with a UV-Vis or fluorescence detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

Gradient Elution:

A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute compounds of increasing hydrophobicity.

Detection:

-

UV detection at the absorption maximum of fluorescein (around 490 nm).

-

Fluorescence detection with excitation at ~490 nm and emission at ~520 nm.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes in fluorescein synthesis.

Caption: The synthesis pathway of fluorescein.

Caption: A general experimental workflow for fluorescein synthesis.

Conclusion

The synthesis of fluorescein, while a classic and well-established reaction, hinges on the formation of the key intermediate, this compound. Understanding the role of this transient species is paramount for optimizing reaction conditions to maximize yield and purity. While the direct isolation and characterization of this intermediate are not commonly performed, its identity and properties are known, and its presence as a potential impurity underscores the importance of robust purification and analytical methods. The choice of catalyst, be it traditional zinc chloride, milder methanesulfonic acid, or a modern microwave-assisted approach, offers researchers a range of options to tailor the synthesis to their specific needs in the development of fluorescein-based tools for scientific discovery.

References

- 1. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 2. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. chimique.wordpress.com [chimique.wordpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. benchchem.com [benchchem.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Separation of Fluorescein sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Central Role of 2-(2,4-Dihydroxybenzoyl)benzoic Acid in Xanthene Dye Production: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal role of 2-(2,4-dihydroxybenzoyl)benzoic acid (DHBBA) in the synthesis of xanthene dyes. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, reaction mechanisms, and experimental protocols associated with this critical chemical intermediate, and presents key quantitative data for a range of xanthene derivatives.

Introduction: The Significance of this compound

This compound, also known by synonyms such as o-β-Resorcyloylbenzoic acid and Fluorescein Related Compound C, is a fundamental building block in the production of a wide array of xanthene dyes.[1][2] These dyes, renowned for their brilliant colors and intense fluorescence, are indispensable tools in various scientific disciplines, including biomedical imaging, analytical chemistry, and materials science.[3][4] The structural backbone of DHBBA provides the necessary framework for the construction of the characteristic tricyclic xanthene core.

Historically, the synthesis of DHBBA is a classic illustration of a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry.[1] Its significance is intrinsically linked to the first synthesis of fluorescein by Adolf von Baeyer in 1871, which utilized the same core reactants, phthalic anhydride and resorcinol.[3] DHBBA is not only a primary precursor but can also be found as an impurity in the production of fluorescein if the initial condensation reaction is incomplete.[1][5]

Synthesis of this compound

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a suitable solvent like nitrobenzene.[1]

Reaction Pathway

The synthesis proceeds by the electrophilic attack of the acylium ion, generated from phthalic anhydride and the Lewis acid, on the electron-rich resorcinol ring.

Caption: Synthesis of DHBBA via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Phthalic anhydride (PA)

-

Resorcinol (R)

-

Aluminum trichloride (AlCl₃)

-

Dry nitrobenzene

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Methanol

-

Water

-

Argon gas

Procedure:

-

Under an argon atmosphere, dissolve phthalic anhydride (2.7 mmol) and resorcinol (2.7 mmol) in dry nitrobenzene (6 mL).

-

Degas the mixture by bubbling argon through it for 30 minutes.

-

Carefully add aluminum trichloride (8.1 mmol) to the solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Decant the mixture into a vigorously stirred 1:1 biphasic mixture of 0.5 N HCl (aq) and hexane (30 mL).

-

Continue stirring for 2 hours.

-

Filter the resulting precipitate and wash thoroughly with water and hexane.

-

Recrystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.

Characterization Data: The identity and purity of the synthesized DHBBA can be confirmed by various analytical techniques.

| Analysis | Observed Data |

| Yield | 81% |

| ¹H-NMR | (200 MHz, DMSO-d₆) δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′) |

| ¹³C-NMR | (50 MHz, DMSO-d₆) δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51 |

| ES-HRMS | m/z for C₁₄H₉O₅ [M-H]⁻: calcd. 257.04, found 257.04 |

Role in Xanthene Dye Synthesis

This compound is the key intermediate in the synthesis of fluorescein and its derivatives. The formation of the xanthene core structure occurs through a subsequent condensation reaction of DHBBA with a second equivalent of a phenol, typically resorcinol or a substituted resorcinol.

General Reaction Mechanism: Fluorescein Synthesis

The synthesis of fluorescein from DHBBA and resorcinol proceeds via a Friedel-Crafts alkylation followed by a dehydration cyclization to form the xanthene ring system.[6][7]

Caption: Mechanism of fluorescein formation from DHBBA.

This general mechanism can be extended to the synthesis of a wide variety of xanthene dyes by using substituted resorcinols or other phenolic compounds. For instance, the reaction of DHBBA with 2-chloro-4-methoxybenzene-1,3-diol yields a corresponding substituted fluorescein.[1] Similarly, precursors like 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid are used to produce rhodamine dyes.

Quantitative Data on Xanthene Dye Synthesis

The following table summarizes key quantitative data for the synthesis of representative xanthene dyes, where this compound or its analogs serve as precursors.

| Dye | Precursors | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference(s) |

| Fluorescein | Phthalic anhydride, Resorcinol | 90 (Microwave) | 494 | 521 | 0.925 (in 0.1 N NaOH) | [8][9] |

| Rhodamine B | Phthalic anhydride, 3-Diethylaminophenol | - | 554 | 578 | 0.49 - 0.70 (in Ethanol) | [10] |

| Rhodamine 6G | - | - | 530 | 550 | 0.95 (in Ethanol) | [10] |

| Naphthofluorescein | Naphthalic anhydride derivative, Phenol derivative | 51-52 | - | - | - | |

| Sulfonated Fluorescein | Sulfonated phthalic anhydride, Resorcinol | - | >496 | - | Slightly lower than fluorescein |

Note: The synthesis of many xanthene dyes from phthalic anhydride and a phenol proceeds via the in-situ formation of a DHBBA analog.

Experimental Protocols for Xanthene Dye Production

General Experimental Workflow

The synthesis and purification of xanthene dyes from DHBBA or its precursors generally follow a standardized workflow.

Caption: General workflow for xanthene dye synthesis.

Protocol: Synthesis of Fluorescein

This protocol describes the synthesis of fluorescein from phthalic anhydride and resorcinol, which involves the in-situ formation of this compound.

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Concentrated sulfuric acid (H₂SO₄) or Zinc chloride (ZnCl₂)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Ethanol or Acetone

Procedure:

-

Thoroughly mix phthalic anhydride and resorcinol (1:2 molar ratio) in a reaction vessel.

-

Add a catalytic amount of concentrated sulfuric acid or zinc chloride.

-

Heat the mixture in an oil bath at 180-200°C for 30-60 minutes.[11] The mixture will darken and solidify.

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.[5]

-

Filter the solution to remove any insoluble impurities.

-

Slowly add dilute hydrochloric acid to the filtrate with stirring until the solution is neutralized or slightly acidic.[5]

-

The fluorescein will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry thoroughly.

-

Further purification can be achieved by recrystallization from ethanol or by column chromatography.[12]

Purity Analysis: The purity of the synthesized fluorescein can be assessed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14]

Conclusion

This compound is a cornerstone intermediate in the synthesis of fluorescein and a wide range of other valuable xanthene dyes. A thorough understanding of its synthesis and reactivity is crucial for the development of novel fluorescent probes and materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in this dynamic field, enabling the efficient and reproducible synthesis of these important compounds. The continued exploration of DHBBA analogs will undoubtedly lead to the creation of next-generation fluorophores with tailored properties for advanced applications in science and medicine.

References

- 1. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 2. Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chimique.wordpress.com [chimique.wordpress.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. akjournals.com [akjournals.com]

- 14. Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Inhibitory Potential of 2-(2,4-Dihydroxybenzoyl)benzoic Acid Against Botulinum Neurotoxin

A comprehensive review of existing scientific literature reveals no direct evidence of inhibitory activity of 2-(2,4-Dihydroxybenzoyl)benzoic acid against botulinum neurotoxin (BoNT). While research has explored a variety of small molecules as potential countermeasures to this potent neurotoxin, the specific compound this compound has not been identified as an inhibitor in published studies. This technical guide, therefore, pivots to provide researchers, scientists, and drug development professionals with a foundational understanding of the established methodologies and strategies for identifying and characterizing novel inhibitors of botulinum neurotoxin.

The Target: Understanding Botulinum Neurotoxin's Mechanism of Action

Botulinum neurotoxins are zinc-dependent endopeptidases that induce muscle paralysis by cleaving specific SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) proteins within presynaptic nerve terminals.[1] This cleavage prevents the fusion of acetylcholine-containing vesicles with the neuronal membrane, thereby blocking neurotransmitter release.[2][3] The intoxication process is a multi-step cascade, offering several potential points for therapeutic intervention.

The toxin itself is comprised of a heavy chain (HC) and a light chain (LC), linked by a disulfide bond.[4] The HC is responsible for binding to receptors on the neuronal cell surface and facilitating the translocation of the LC into the cytosol.[1] Once inside the neuron, the disulfide bond is reduced, releasing the catalytically active LC, which then exerts its proteolytic effect on SNARE proteins.[4][5]

Identifying Inhibitors: A Workflow for Discovery and Characterization

The search for effective BoNT inhibitors typically follows a structured workflow, beginning with high-throughput screening to identify initial hits, followed by detailed characterization of their inhibitory properties.

Experimental Protocols for Inhibitor Characterization

Detailed and reproducible experimental protocols are critical for the evaluation of potential BoNT inhibitors. Below are generalized methodologies for key assays.

In Vitro Endopeptidase Activity Assay (FRET-based)

This assay measures the direct inhibition of the BoNT light chain's enzymatic activity.

Principle: A synthetic peptide substrate mimicking the native SNARE cleavage site is labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the reporter's fluorescence. Upon cleavage by the BoNT LC, the reporter and quencher are separated, resulting in an increase in fluorescence.

Protocol:

-

Reagents:

-

Recombinant BoNT Light Chain (e.g., BoNT/A LC)

-

FRET peptide substrate (e.g., SNAPtide)

-

Assay buffer (e.g., HEPES buffer with a zinc salt and a reducing agent like DTT)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

-

Procedure:

-

In a 96- or 384-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the BoNT LC and incubate for a predefined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based SNAP-25 Cleavage Assay

This assay assesses the ability of an inhibitor to protect against toxin-induced cleavage of its substrate in a cellular context.

Principle: Neuronal cells (e.g., primary motor neurons or differentiated neuroblastoma cell lines) are exposed to the BoNT holotoxin in the presence or absence of the test compound. The level of intact SNAP-25 is then quantified.

Protocol:

-

Cell Culture:

-

Culture and differentiate neuronal cells to a mature state.

-

-

Treatment:

-

Pre-incubate the cells with the test compound for a specified duration.

-

Add the BoNT holotoxin and incubate for a period sufficient to induce significant SNAP-25 cleavage (e.g., 24-48 hours).

-

-

Lysis and Quantification:

-

Lyse the cells to release cellular proteins.

-

Quantify the amount of intact SNAP-25 using methods such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for intact SNAP-25.

-

ELISA: Use a sandwich ELISA format with antibodies that specifically recognize the intact form of the protein.

-

-

-

Data Analysis:

-

Compare the levels of intact SNAP-25 in treated versus untreated cells.

-

Calculate the percentage of protection afforded by the inhibitor.

-

Known Classes of Small Molecule BoNT Inhibitors

While this compound is not among them, several classes of small molecules have been identified as inhibitors of BoNT. These compounds primarily target the catalytic activity of the light chain.

| Inhibitor Class | Example Compound | Target Serotype(s) | Reported IC50 | Reference |

| Psoralens | Nitrophenyl Psoralen (NPP) | BoNT/A | 4.74 ± 0.03 µM | [3] |

| Benzoquinones | Naphthazarin | BoNT/A | Low µM range | [6] |

| Benzimidazoles | Compound 17 | BoNT/A | 7.2 µM | [7] |

| Picolinic Acids | CBIP | BoNT/A | Low µM range | [8] |

| Natural Products | D-chicoric acid | BoNT/A | Sub-micromolar Ki | [7] |

Potential Mechanisms of Inhibition

Inhibitors can interfere with the BoNT intoxication pathway at various stages. Small molecules typically target the enzymatic activity of the light chain through different binding modes.

Conclusion

The development of small molecule inhibitors against botulinum neurotoxin is an active area of research with significant therapeutic potential. While the inhibitory capacity of this compound remains uninvestigated, the methodologies and strategies outlined in this guide provide a robust framework for the discovery and characterization of novel BoNT antagonists. Future research efforts, potentially including the screening of diverse chemical libraries that contain benzoic acid derivatives and other phenolic compounds, may yet uncover new classes of inhibitors and pave the way for effective post-exposure treatments for botulism.

References

- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Compound Strongly Inhibits Botulinum Neurotoxin | Sci.News [sci.news]

- 3. Natural Compounds and Their Analogues as Potent Antidotes against the Most Poisonous Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of botulinum neurotoxins interchain disulfide bond reduction prevents the peripheral neuroparalysis of botulism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoquinones as inhibitors of botulinum neurotoxin serotype A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid from Resorcinol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(2,4-dihydroxybenzoyl)benzoic acid, a key intermediate in the production of fluorescein and its derivatives.[1][2] The primary method detailed is the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1]

Introduction

This compound, also known as o-β-resorcyloylbenzoic acid, is a crucial building block in the synthesis of various xanthene dyes.[1] Its molecular formula is C₁₄H₁₀O₅, with a molecular weight of 258.23 g/mol .[2][3][4] The synthesis described herein is a classic example of a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][5] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent.[1][6]

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[7]

Materials:

-

Resorcinol (R)

-

Phthalic Anhydride (PA)

-

Aluminum Chloride (AlCl₃)

-

Dry Nitrobenzene

-

0.5 N Hydrochloric Acid (HCl)

-

Hexane

-

Methanol

-

Water

-

Argon gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for inert atmosphere (Argon bubbling)

-

Vigorous stirrer

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve phthalic anhydride (2.7 mmol, 400 mg) and resorcinol (2.7 mmol, 273 mg) in dry nitrobenzene (6 mL).

-

Degassing: Degas the solution by bubbling argon through it for 30 minutes.[7]

-

Catalyst Addition: To the solution, carefully add aluminum trichloride (8.1 mmol, 1.08 g).[7]

-

Reaction: Stir the reaction mixture for 24 hours at room temperature.[7]

-

Quenching: Decant the reaction mixture into a vigorously stirred biphasic mixture of 0.5 N aqueous HCl and hexane (1:1, 30 mL).[7]

-

Precipitation: Continue stirring the mixture for 2 hours to ensure complete precipitation of the product.[7]

-

Isolation: Filter the precipitate and wash it sequentially with water and hexane.[7]

-

Purification: Recrystallize the impure product from a methanol/water mixture to yield this compound as an off-white powder.[7]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| Phthalic Anhydride | 2.7 mmol (400 mg) |

| Resorcinol | 2.7 mmol (273 mg) |

| Aluminum Chloride | 8.1 mmol (1.08 g) |

| Product | |

| Yield | 81% (564 mg)[7] |

| Appearance | Off-white powder[7] |

| Melting Point | 202-205°C (decomposes)[8][9] |

| ¹H-NMR (200 MHz, DMSO-d₆) | δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′)[7] |

| ¹³C-NMR (50 MHz, DMSO-d₆) | δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51[7] |

| ES-HRMS (m/z) | [M-H]⁻ calculated for C₁₄H₉O₅: 257.0450, found (for a related fluorinated compound in the source) 293.03 [Note: The provided source gives data for a fluorinated analog in the HRMS example, the principle remains the same for the non-fluorinated title compound][7] |

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of resorcinol with phthalic anhydride.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorescein Related Compound C - this compound [sigmaaldrich.com]

- 5. d-nb.info [d-nb.info]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. 4.1. Synthesis of this compound (1) [bio-protocol.org]

- 8. echemi.com [echemi.com]

- 9. This compound | 2513-33-9 [chemicalbook.com]

Application Notes and Protocols: Synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxybenzoyl)benzoic acid is a valuable chemical intermediate, notably serving as a key precursor in the synthesis of fluorescein and its derivatives, which are widely used as fluorescent tracers in medical diagnostics and biological research.[1][2] The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. This process involves the reaction of phthalic anhydride with resorcinol in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] While effective, traditional methods can involve harsh conditions and hazardous solvents.[1] These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound, along with data presentation and visualizations to aid researchers in its practical application.

Reaction Scheme

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1]

Caption: Reaction scheme for the Friedel-Crafts acylation of resorcinol with phthalic anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative laboratory-scale synthesis of this compound.[3]

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride (PA) | 400 mg (2.7 mmol) | [3] |

| Resorcinol (R) | 273 mg (2.7 mmol) | [3] |

| Aluminum Trichloride (AlCl₃) | 1.08 g (8.1 mmol) | [3] |

| Dry Nitrobenzene | 6 mL | [3] |

| Reaction Conditions | ||

| Atmosphere | Argon | [3] |

| Degassing | 30 min (Ar bubbling) | [3] |

| Reaction Time | 24 hours | [3] |

| Temperature | Not specified, implies room temperature | [3] |

| Work-up & Purification | ||

| Quenching Solution | 1:1 biphasic mixture of 0.5 N HCl(aq)/hexane (30 mL) | [3] |

| Crystallization Solvent | Methanol/water mixture | [3] |

| Product Information | ||

| Product | This compound | [3] |

| Appearance | Off-white powder | [3] |

| Yield | 564 mg (81%) | [3] |

| Characterization | ||

| ¹H-NMR (200 MHz, DMSO-d₆) | δ 13.22 (bs, 1H, COOH), 12.25 (s, 1H, OH), 10.75 (s, 1H, OH), 8.04–7.96 (m, 1H, H-6), 7.75–7.59 (m, 2H, H-4, H-5), 7.42 (dd, J = 7.1, 1.4 Hz, 1H, H-3), 6.92 (d, J = 8.6 Hz, 1H, H-6′), 6.35–6.25 (m, 2H, H-3′, H-5′) | [3] |

| ¹³C NMR (50 MHz, DMSO-d₆) | δ 200.54, 166.76, 164.93, 164.17, 140.08, 134.84, 132.43, 130.07, 129.81, 129.42, 127.52, 113.33, 108.34, 102.51 | [3] |

| ES-HRMS m/z [M-H]⁻ | calcd. 293.03, found 293.03 | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established literature.[3]

Materials and Reagents:

-

Phthalic anhydride (PA)

-

Resorcinol (R)

-

Anhydrous Aluminum trichloride (AlCl₃)

-

Dry nitrobenzene

-

Argon gas

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Methanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon gas inlet

-

Vigorous stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Experimental Workflow

References

Protocol for the Preparation of 2-(2,4-Dihydroxybenzoyl)benzoic Acid

Application Note: This document provides a detailed protocol for the synthesis of 2-(2,4-dihydroxybenzoyl)benzoic acid, a key intermediate in the production of fluorescein and other xanthene dyes.[1] The described method is a classic example of a Friedel-Crafts acylation reaction.[1] This protocol is intended for researchers, scientists, and drug development professionals.

Overview

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in a suitable solvent like nitrobenzene.[1][2] The resulting product is a crucial precursor for various dyes and can be used in the development of new chemical entities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₅[3] |

| Molecular Weight | 258.23 g/mol [3] |

| Appearance | Off-white to white crystalline powder[2][4][5] |

| Melting Point | 202-205 °C (decomposes)[6][7] |

| Solubility | Soluble in alcohol and hot water[5] |

| CAS Number | 2513-33-9[3][4][6] |

Experimental Protocol

This protocol is based on the Friedel-Crafts acylation method.[1][2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Phthalic Anhydride (PA) | C₈H₄O₃ | 148.12 | 400 mg | 2.7 |

| Resorcinol (R) | C₆H₆O₂ | 110.11 | 273 mg | 2.7 |

| Aluminum Trichloride | AlCl₃ | 133.34 | 1.08 g | 8.1 |

| Dry Nitrobenzene | C₆H₅NO₂ | 123.11 | 6 mL | - |

| 0.5 N Hydrochloric Acid (aq) | HCl | 36.46 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Methanol | CH₃OH | 32.04 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon gas inlet

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

Rotary evaporator (optional)

Procedure

-

Reaction Setup: In a dry round-bottom flask, dissolve 400 mg (2.7 mmol) of phthalic anhydride and 273 mg (2.7 mmol) of resorcinol in 6 mL of dry nitrobenzene.[2]

-

Inert Atmosphere: Bubble argon gas through the solution for 30 minutes to degas the mixture.[2]

-

Catalyst Addition: While stirring, carefully add 1.08 g (8.1 mmol) of aluminum trichloride to the solution under an argon atmosphere.[2]

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.[2]

-

Quenching: Decant the reaction mixture into a vigorously stirred biphasic mixture of 30 mL of 0.5 N aqueous HCl and 30 mL of hexane.[2]

-

Precipitation: Continue stirring the mixture for 2 hours to allow for the complete precipitation of the product.[2]

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it sequentially with water and hexane.[2]

-

Purification: Recrystallize the impure product from a methanol/water mixture to obtain this compound as an off-white powder.[2]

-

Drying: Dry the purified product under vacuum. The expected yield is approximately 564 mg (81%).[2]

Safety and Hazard Information

-

Aluminum trichloride: Corrosive, handle with care in a fume hood.

-

Nitrobenzene: Toxic and readily absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

-

Hydrochloric acid: Corrosive. Handle with appropriate PPE.

-

This compound: May be harmful if swallowed and can cause skin and eye irritation.[3]

Experimental Workflow

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 2513-33-9 | Benchchem [benchchem.com]

- 2. 4.1. Synthesis of this compound (1) [bio-protocol.org]